N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide
Description
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxybenzamide core linked to a 2-benzoyl-4-methylphenyl group. The 3,5-dimethoxybenzamide moiety is frequently employed in synthetic chemistry, as seen in the preparation of aromatic hydroxyketones via reactions with Grignard reagents (e.g., hexylmagnesium bromide) . The benzoyl and methyl substituents on the phenyl ring may enhance lipophilicity, influencing bioavailability and target binding compared to simpler analogues.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-15-9-10-21(20(11-15)22(25)16-7-5-4-6-8-16)24-23(26)17-12-18(27-2)14-19(13-17)28-3/h4-14H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRVXKQGDSSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-benzoyl-4-methylaniline and 3,5-dimethoxybenzoic acid.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-benzoyl-4-methylaniline to form the desired benzamide compound. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Chemistry:
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide is utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various organic reactions, facilitating the creation of diverse chemical entities. The compound's ability to act as a reagent enhances its utility in synthetic organic chemistry, particularly in the development of new materials and specialty chemicals.
Antimicrobial Properties:
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain benzamide analogs possess potent effects against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes or cellular pathways critical for microbial survival .
Anticancer Potential:
The anticancer properties of this compound are under investigation, with evidence suggesting that similar benzamide derivatives demonstrate cytotoxic effects against cancer cell lines. For example, compounds derived from benzamides have shown promising results in inhibiting the growth of colorectal carcinoma cells, outperforming standard chemotherapeutic agents .
Medicinal Chemistry
Drug Development:
The compound is being explored for its therapeutic potential in drug development, particularly as a candidate for treating parasitic infections such as those caused by Trypanosoma brucei, which leads to Human African Trypanosomiasis (HAT). Analogous compounds have displayed significant efficacy in preclinical models, showcasing their potential as effective treatments against such diseases .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets within cells. This may include binding to receptors or enzymes that modulate metabolic pathways critical for disease progression .
Case Studies
Industrial Applications
In addition to its research applications, this compound is also utilized in the production of specialty chemicals and materials within industrial settings. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The evidence highlights several benzamide derivatives with varying substituents, enabling a comparative analysis:
*Estimated from ESIMS(+) data in .
- Hydroxyl vs. Methoxy Groups : Compounds like 8c (hydroxyl) and 8d (multiple hydroxyls) exhibit higher polarity, likely enhancing water solubility but reducing membrane permeability compared to the target compound’s methoxy and benzoyl groups .
- Amino vs. Benzoyl Groups: The dimethylamino group in 8h may facilitate hydrogen bonding or charge-based interactions with biological targets, whereas the benzoyl group in the target compound could enhance π-π stacking or hydrophobic interactions .
- Directing Groups : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H functionalization , a feature absent in the target compound, suggesting divergent applications (e.g., catalysis vs. bioactivity).
Biological Activity
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
1. Overview of Biological Activity
The compound has been studied primarily for its antimicrobial and anticancer properties. Research indicates that it may interact with various biological targets, leading to significant therapeutic effects.
1.1 Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for cell survival.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, altering cellular signaling cascades that lead to growth inhibition or cell death.
- Gene Expression Alteration : The compound influences the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.
3.1 In Vitro Studies
A series of in vitro studies have been conducted to assess the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HL60 (Leukemia) | 1.62 | Significant growth inhibition observed |
| MCF7 (Breast) | 29.3 | Moderate sensitivity noted |
| HCT116 (Colon) | 18.8 | Effective at lower concentrations |
These results indicate that the compound is particularly potent against leukemia cell lines compared to solid tumors .
3.2 Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the benzamide structure can enhance biological activity. For instance, substituents on the benzene rings can significantly affect potency and selectivity towards specific cancer types .
4. Conclusion
This compound represents a promising candidate for further development in both antimicrobial and anticancer therapies. Its ability to modulate key biological pathways highlights its potential as a therapeutic agent. Future research should focus on optimizing its structure to enhance efficacy and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step approach is typically employed: (1) Benzoylation of 4-methyl-2-aminophenol using benzoyl chloride under Schotten-Baumann conditions, followed by (2) coupling with 3,5-dimethoxybenzoyl chloride via amide bond formation. To optimize yields (often <60% in initial trials), computational reaction path searches (e.g., quantum chemical calculations) can identify energy barriers and transition states, allowing refinement of solvent systems (e.g., DMF/THF mixtures) and temperature gradients .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC-MS : Quantify impurities using a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) and ESI-MS detection for mass confirmation .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic P1 symmetry observed in analogous dimethoxybenzamide derivatives) to confirm stereoelectronic properties .
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and benzoyl carbonyl (C=O) peaks via 2D-COSY and HSQC, noting deshielding effects from electron-withdrawing groups .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow OSHA guidelines for benzamide derivatives:
- Use PPE (nitrile gloves, lab coats) to avoid dermal exposure, as acylating agents may cause irritation.
- Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., benzoyl chlorides) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to:
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Simulate transition states for amide bond cleavage or methoxy group demethylation under acidic/oxidative conditions.
- Validate models with experimental kinetic data (e.g., Arrhenius plots for degradation studies) .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Systematic solubility profiling using:
- Hansen solubility parameters : Correlate experimental solubility (e.g., in DMSO vs. ethyl acetate) with dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions.
- Phase diagrams : Map ternary systems (compound/solvent/co-solvent) to identify crystallization boundaries and metastable zones .
Q. How can advanced analytical techniques elucidate degradation pathways under stress conditions?
- Methodological Answer : Deploy hyphenated methods:
- LC-QTOF-MS/MS : Identify degradation products (e.g., hydrolyzed benzamide or demethoxylated analogs) via high-resolution mass fragmentation patterns.
- In-situ FTIR : Monitor real-time thermal degradation (e.g., loss of methoxy groups at >200°C) using heated ATR cells .
Q. What experimental designs are optimal for studying its interactions with biological targets?
- Methodological Answer : Use biophysical assays:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins (e.g., serum albumin for pharmacokinetic profiling).
- Molecular docking : Align compound conformers with target active sites (e.g., cytochrome P450 isoforms) using AutoDock Vina, followed by MD simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
